2-Methoxy-3-(1-methylpyrrolidin-2-yl)pyridine
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Overview
Description
2-Methoxy-3-(1-methylpyrrolidin-2-yl)pyridine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a methoxy group at the second position and a 1-methylpyrrolidin-2-yl group at the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-(1-methylpyrrolidin-2-yl)pyridine typically involves the reaction of 2-methoxypyridine with 1-methylpyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the 1-methylpyrrolidine, followed by nucleophilic substitution at the third position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvents such as dichloromethane or ethyl acetate are often used in the extraction and purification processes .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-(1-methylpyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-formyl-3-(1-methylpyrrolidin-2-yl)pyridine.
Reduction: Formation of 2-methoxy-3-(1-methylpyrrolidin-2-yl)piperidine.
Substitution: Formation of 2-substituted-3-(1-methylpyrrolidin-2-yl)pyridine derivatives.
Scientific Research Applications
2-Methoxy-3-(1-methylpyrrolidin-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 2-Methoxy-3-(1-methylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The methoxy and pyrrolidinyl groups play a crucial role in its binding affinity and selectivity. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Nicotine: 3-(1-methylpyrrolidin-2-yl)pyridine, a well-known alkaloid found in tobacco.
Anabasine: 3-(2-piperidinyl)pyridine, another alkaloid with similar structural features.
Cotinine: A metabolite of nicotine with a pyridine ring and a ketone group.
Uniqueness
2-Methoxy-3-(1-methylpyrrolidin-2-yl)pyridine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and applications .
Properties
Molecular Formula |
C11H16N2O |
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Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-methoxy-3-(1-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C11H16N2O/c1-13-8-4-6-10(13)9-5-3-7-12-11(9)14-2/h3,5,7,10H,4,6,8H2,1-2H3 |
InChI Key |
MLBKIOLBTXJRHH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1C2=C(N=CC=C2)OC |
Origin of Product |
United States |
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